molecular formula C11H12O B6322645 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol CAS No. 1093173-15-9

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol

Cat. No.: B6322645
CAS No.: 1093173-15-9
M. Wt: 160.21 g/mol
InChI Key: SAUPKLXHLFXREM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propynyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to form a double or single bond.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one.

    Reduction: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol or 3-(2,5-Dimethyl-phenyl)-propane-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for resistant strains like Staphylococcus aureus and Mycobacterium species range from 4–8 μg/mL.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Mycobacterium abscessus6
Mycobacterium smegmatis8

Anticancer Activity : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 demonstrated that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.

Cell LineIC50 (μM)Control (5-FU IC50)
MCF-711.7317.02
MDA-MB-2319.4611.73

The compound's mechanism of action involves interaction with specific molecular targets, modulating enzymes and receptors associated with metabolic pathways.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent due to its unique chemical structure and biological activities. Its ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several derivatives of propargylic alcohols, including this compound. Results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial potency, suggesting this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies showed that treatment with this compound resulted in significant cytotoxic effects on multiple cancer cell lines using the MTT assay, revealing dose-dependent responses. Additionally, preliminary in vivo studies demonstrated tumor suppression in xenograft models treated with this compound.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is unique due to its combination of a phenyl ring with methyl substitutions and a propynyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds

Biological Activity

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is a propargylic alcohol that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This compound's structure, characterized by a propargylic alcohol moiety, suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate substituted benzaldehydes with propargyl bromide under Williamson ether synthesis conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antioxidant Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antioxidant activity. For instance, the compound 3a, derived from a similar synthetic route, showed an antioxidant capacity measured at 1.75 TE (Trolox equivalents) and effectively inhibited calcium channel activity by 46.95% at a concentration of 10 μM. This suggests that this compound may possess similar properties, contributing to its potential application in neuroprotection against oxidative stress .

Neuroprotective Effects

In neuroprotective assays, compounds analogous to this compound have demonstrated the ability to protect neuronal cells from oxidative damage. Specifically, compound 3a exhibited a neuroprotective effect of approximately 38% against hydrogen peroxide-induced cell death at a concentration of 10 μM. This effect is attributed to the compound's ability to modulate calcium influx and reduce reactive oxygen species (ROS) generation .

Case Study 1: Neuroprotection Against Oxidative Stress

A study evaluated the neuroprotective effects of several derivatives of propargylic alcohols on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that compounds similar to this compound significantly reduced cell death rates compared to untreated controls. The protective mechanism was hypothesized to involve the modulation of intracellular calcium levels and antioxidant activity .

Case Study 2: Antioxidant Efficacy in Cellular Models

In another investigation focusing on cellular models, various propargylic alcohols were tested for their antioxidant efficacy using assays that measure ROS levels. The results showed that compounds with structural similarities to this compound effectively scavenged free radicals and reduced oxidative stress markers in treated cells .

Data Summary

Compound Antioxidant Activity (TE) Neuroprotection (%) Calcium Channel Blockade (%) Concentration (μM)
This compoundTBDTBDTBDTBD
Compound 3a1.753846.9510

Properties

IUPAC Name

3-(2,5-dimethylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPKLXHLFXREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-iodo-2,5-dimethylbenzene (5.00 g), copper(I) iodide (82.1 mg), triphenylphosphine (283 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (446 mg), propargyl alcohol (1.40 ml), diisopropylethylamine (15.0 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 5 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-80:20) to give the object product (1.70 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
82.1 mg
Type
catalyst
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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